molecular formula C6H5F2NO B13697002 O-(2,4-Difluorophenyl)hydroxylamine

O-(2,4-Difluorophenyl)hydroxylamine

Cat. No.: B13697002
M. Wt: 145.11 g/mol
InChI Key: XNCOIYWNDIMGRD-UHFFFAOYSA-N
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Description

O-(2,4-Difluorophenyl)hydroxylamine: is an organic compound with the molecular formula C6H5F2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(2,4-Difluorophenyl)hydroxylamine typically involves the reaction of 2,4-difluoroaniline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H3F2NH2+NH2OHC6H3F2NHOH+H2OC_6H_3F_2NH_2 + NH_2OH \rightarrow C_6H_3F_2NHOH + H_2O C6​H3​F2​NH2​+NH2​OH→C6​H3​F2​NHOH+H2​O

The reaction is usually conducted in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a single step, offering higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to participate in redox reactions .

Comparison with Similar Compounds

Uniqueness: O-(2,4-Difluorophenyl)hydroxylamine is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This fluorination enhances its chemical stability and reactivity compared to other hydroxylamine derivatives. The specific positioning of the fluorine atoms also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

O-(2,4-difluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5F2NO/c7-4-1-2-6(10-9)5(8)3-4/h1-3H,9H2

InChI Key

XNCOIYWNDIMGRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)ON

Origin of Product

United States

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